3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)
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Overview
Description
2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the phosphate group is attached to the 3’ position of the deoxyribose sugar. This compound is often used in scientific research due to its structural similarity to natural nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical or enzymatic methods. One common approach is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry under controlled conditions to ensure the selective phosphorylation at the 3’ position.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt often involves large-scale enzymatic synthesis. Enzymes such as kinases are used to catalyze the transfer of a phosphate group to 2’-deoxyadenosine, producing the desired monophosphate compound. This method is preferred due to its high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine 3’-monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-monophosphate oxide.
Reduction: Reduction reactions can convert it back to its deoxyadenosine form.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and deoxyadenosine analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Deoxyadenosine 3’-monophosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.
Biology: The compound is utilized in studies of DNA replication and repair mechanisms.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves its incorporation into DNA or RNA strands during replication or transcription processes. It can act as a chain terminator, inhibiting the elongation of nucleic acid chains. This property is particularly useful in antiviral and anticancer therapies, where the compound can disrupt the replication of viral or cancerous cells.
Comparison with Similar Compounds
Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxyguanosine 5’-monophosphate
- Thymidine 5’-monophosphate
Uniqueness
2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotide analogs that are typically phosphorylated at the 5’ position. This unique structure allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in biochemical and pharmaceutical research.
Biological Activity
3'-Adenylic acid, 2'-deoxy-, disodium salt (9ci), commonly referred to as deoxyadenosine 3'-monophosphate (dAMP), is a nucleotide that plays a pivotal role in various biological processes. This compound is a derivative of adenosine monophosphate, characterized by the substitution of the ribose sugar with deoxyribose at the 2' position. The molecular formula for this compound is C10H14N5O7P with a molecular weight of approximately 347.221 g/mol.
Chemical Structure and Properties
The structure of 3'-Adenylic acid consists of a purine base (adenine) linked to a deoxyribose sugar and a phosphate group. This configuration is crucial for its biological functions, particularly in nucleic acid metabolism and cellular signaling pathways.
Key Properties:
- Molecular Formula: C10H14N5O7P
- Molecular Weight: 347.221 g/mol
- Solubility: Highly soluble in water (50 mg/mL) and sensitive to moisture .
Biological Functions
3'-Adenylic acid exhibits significant biological activity, particularly in the modulation of cyclic adenosine monophosphate (cAMP) levels within cells. It acts as an agonist for cAMP production, influencing various physiological processes such as:
- Cellular Signaling: It plays a critical role in signal transduction pathways, acting as a secondary messenger that regulates numerous cellular functions.
- Metabolism: Involved in nucleotide metabolism and energy transfer processes within cells .
Case Studies and Experimental Data
-
Cell Signaling Pathways:
- Studies have demonstrated that dAMP can enhance cAMP levels, which is critical for various physiological responses including vasodilation and neurotransmitter release.
- Research indicates that dAMP influences the activity of protein kinases that are vital for cellular signaling pathways.
-
Role in DNA Synthesis:
- As a nucleotide, dAMP is essential for DNA synthesis and repair mechanisms. Its incorporation into DNA strands is crucial for maintaining genomic integrity .
- A study on Pseudomonas aeruginosa highlighted the role of dAMP in regulating nucleotide pools necessary for stress response and survival during stationary growth phases .
- Metabolic Biomarker Potential:
Comparative Analysis with Related Compounds
The uniqueness of 3'-Adenylic acid lies in its specific structural configuration, allowing it to participate distinctly in biochemical pathways compared to its analogs. Below is a comparative table highlighting key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Adenosine 5'-monophosphate | C10H13N5O4P | Involved in energy transfer; more common than dAMP. |
Deoxyadenosine 5'-monophosphate | C10H13N5O6P | Lacks hydroxyl at the 2' position; important for DNA synthesis. |
Cyclic adenosine monophosphate | C10H12N5O6P | Functions as a secondary messenger; crucial for signal transduction. |
Adenosine triphosphate | C10H12N5O13P3 | Major energy carrier in cells; contains three phosphate groups. |
Properties
Molecular Formula |
C10H13N5NaO6P |
---|---|
Molecular Weight |
353.20 g/mol |
IUPAC Name |
sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
InChI Key |
VJEDEFHDWLJNMU-VWZUFWLJSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
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